![molecular formula C13H17N3O2 B1345281 tert-Butyl (1H-Pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate CAS No. 956485-62-4](/img/structure/B1345281.png)
tert-Butyl (1H-Pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate
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Description
Tert-Butyl (1H-Pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate (TBP) is an organic compound with a wide range of uses in scientific research. It is a versatile reagent and has been used in a variety of applications, including as a catalyst in organic synthesis, as a stabilizer for reactive intermediates, and as a protecting group for various functional groups. TBP is also used as an inhibitor of enzymes and as an inhibitor of protein-protein interactions.
Scientific Research Applications
Cancer Research Application
The compound tert-Butyl (1H-Pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate has been evaluated for its potential in cancer treatment. Studies have shown that derivatives of this compound can inhibit breast cancer cell proliferation and induce apoptosis. Additionally, these compounds have been observed to significantly reduce the migration and invasion abilities of cancer cells, suggesting a potential role in preventing cancer metastasis .
Kinase Inhibitor Development
This chemical has been used as a reagent in the synthesis of tricyclic heterocycles, which are explored for their kinase inhibitory activity. Kinase inhibitors are an important class of drugs in the treatment of various immunological and oncological conditions .
Synthetic Chemistry
In synthetic chemistry, this compound serves as a building block for creating novel nitrogen-containing tricyclic compounds. These compounds are investigated for their potential uses in various fields, including medicine .
Biological Activity Optimization
The compound’s structure has been optimized for better biological activity. For instance, maintaining the root-mean-square deviation (RMSD) value of the optimum pose less than 1Å of the related crystal pose during structural optimization is crucial for enhancing its biological efficacy .
Pharmacological Research
The tert-butyl group in this compound plays a significant role in determining its pharmacological properties. The nature of the substituent present at specific positions on the pyrrolopyridine core can influence its biological uses, making it a versatile candidate for developing a wide range of biological targets .
properties
IUPAC Name |
tert-butyl N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-13(2,3)18-12(17)16-8-9-4-6-14-11-10(9)5-7-15-11/h4-7H,8H2,1-3H3,(H,14,15)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQHANLFBAKUFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C2C=CNC2=NC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640147 |
Source
|
Record name | tert-Butyl [(1H-pyrrolo[2,3-b]pyridin-4-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
956485-62-4 |
Source
|
Record name | tert-Butyl [(1H-pyrrolo[2,3-b]pyridin-4-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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